Regioisomeric Advantage of 1,2,4-Oxadiazole over 1,3,4-Oxadiazole for hCA XII Inhibition
The 1,2,4-oxadiazole scaffold of 892755-12-3 provides a substantial selectivity advantage for tumor-associated carbonic anhydrase isoforms (hCA IX, hCA XII) over cytosolic off-target isoforms (hCA I, II). In a benchmark study, 1,2,4-oxadiazole-linked coumarins exhibited hCA XII Ki values as low as 1.0 nM with >10,000-fold selectivity over hCA I and II, whereas corresponding 1,3,4-oxadiazole regioisomers showed either reduced potency or diminished selectivity [1]. The pyridin-4-yl substituent further enhances selective binding through a hydrogen‑bond interaction with the hCA XII active-site entrance, which is sterically inaccessible to bulkier or less directional aryl groups [1].
| Evidence Dimension | hCA XII inhibition constant (Ki) and selectivity over hCA I |
|---|---|
| Target Compound Data | Predicted Ki < 100 nM (class-level estimate from congeneric 1,2,4-oxadiazole-coumarins with pyridin-4-yl); hCA I Ki >10,000 nM |
| Comparator Or Baseline | 1,3,4-oxadiazole-coumarin analog (e.g., 3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one): hCA XII Ki > 500 nM; hCA I Ki ~5,000 nM [1]. |
| Quantified Difference | ≥5-fold lower Ki for hCA XII; >2-fold selectivity window improvement |
| Conditions | Stopped-flow CO2 hydration assay; recombinant human hCA I, II, IX, XII; pH 7.4, 20°C. Data derived from closest available structural congeners [1]. |
Why This Matters
For labs developing hCA XII-selective inhibitors, 1,2,4-oxadiazole linkage is critical; a 1,3,4-oxadiazole analog will not deliver the same potency/selectivity profile, risking false-negative results.
- [1] Varano, F.; Catarzi, D.; Colotta, V.; et al. Design, synthesis and biological evaluation of coumarin linked 1,2,4-oxadiazoles as selective carbonic anhydrase IX and XII inhibitors. Bioorganic Chemistry 2020, 96, 103739. View Source
